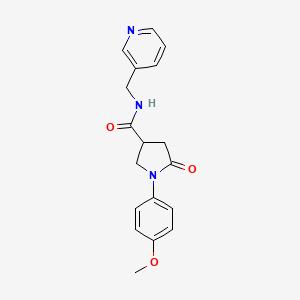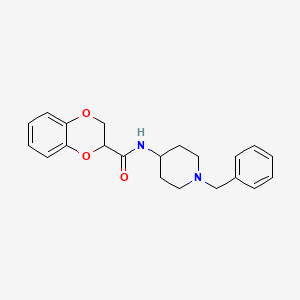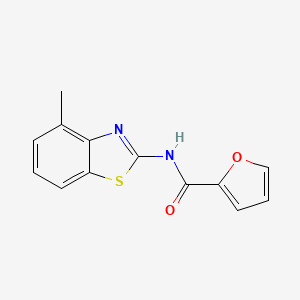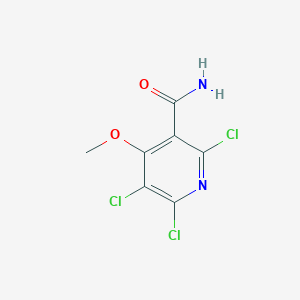
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromen and furoate derivatives, akin to 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate, typically involves multi-component reactions that allow for the efficient construction of these complex molecules. For instance, a novel synthesis approach for substituted furo[3,2-c]chromen-4-ones via a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions has been developed, highlighting the versatility of these synthetic routes in producing biologically relevant structures (Zhou et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of chromen and furoate moieties, which contribute to their chemical reactivity and biological activity. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate has been determined by X-ray crystallography, providing insights into the intramolecular and intermolecular interactions that stabilize these molecules (Manolov et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving chromen and furoate derivatives are diverse, including esterifications, Michael reactions, and nucleophilic substitutions, which are pivotal for the functionalization and transformation of these compounds. The anodic oxidation of methyl 5-acetyl-2-furoate, for instance, leads to various ring-opened diesters and lactones, demonstrating the rich chemistry of these molecules (Torii et al., 1972).
Applications De Recherche Scientifique
Design and Synthesis of Thiazolidin-4-Ones
The research conducted by Čačić et al. (2009) in "Molecules" involved the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, showcasing the potential of 2H-chromen derivatives in developing compounds with potential antibacterial activities. The study provides insight into the chemical transformations and structural analysis of the synthesized compounds, indicating their application in creating new antibacterial agents Čačić et al., 2009.
Anodic Oxidation Studies
Torii et al. (1972) in the "Bulletin of the Chemical Society of Japan" explored the anodic oxidation of methyl 5-acetyl-2-furoate, demonstrating the compound's reactivity towards forming ring-opened diesters and lactones. This study highlights the electrochemical behavior of 2-furoate derivatives, contributing to the understanding of their chemical properties in protic solvents Torii et al., 1972.
Synthesis of Novel Coumarin Derivatives as Antimicrobial Agents
Desai et al. (2017) reported in the "Journal of Saudi Chemical Society" the microwave-assisted synthesis of novel coumarin derivatives, indicating the versatility of 2H-chromen derivatives in generating antimicrobial agents. Their work underlines the efficiency of microwave-assisted synthesis in producing compounds with significant antimicrobial properties Desai et al., 2017.
Successive Michael Reactions and One-Pot Synthesis
Research by Terzidis et al. (2008) in "Tetrahedron" explored the Michael reactions on chromone derivatives, leading to the synthesis of functionalized benzophenones and benzo[c]chromones. This work showcases the application of chromen derivatives in complex organic synthesis, enabling the creation of structurally diverse and functionalized compounds Terzidis et al., 2008.
Novel Synthesis of Furo[3,2-c]chromen-4-Ones
Zhou et al. (2013) in "ACS combinatorial science" developed a method for synthesizing 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones, highlighting the potential of chromen derivatives in contributing to biologically relevant structures. Their method involves a four-component reaction, demonstrating the strategic use of chromen derivatives in complex molecule assembly with potential biomedical applications Zhou et al., 2013.
Propriétés
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-9-8-14(19)23-16-11(9)5-6-12(15(16)10(2)18)22-17(20)13-4-3-7-21-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPZMZYVQGRDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)
![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)

![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)
![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)

![8-cyclopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5570984.png)


![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)
![(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)

![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)
![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)